MLS000545091

Lipoxygenase inhibition Enzyme kinetics IC50 comparison

MLS000545091 is the benchmark h15-LOX-2 (ALOX15B) inhibitor with a well-characterized selectivity window (>20-fold over 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2) and a defined mixed-type mechanism (Ki 0.9 μM; Ki′ 9.9 μM). Its validated in vivo efficacy in KRASmut-PDAC models (50 mg/kg) bridges mechanistic studies to translational oncology. Ideal as a reference compound for assay validation, chemotype development, and ferroptosis research.

Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
Cat. No. B1676673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLS000545091
SynonymsMLS000545091;  MLS-000545091;  MLS 000545091; 
Molecular FormulaC14H15ClN2O
Molecular Weight262.73 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NN=C(O2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H15ClN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h6-10H,1-5H2
InChIKeyASRSXDRAEGLYDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MLS000545091: A Selective Mixed-Type Inhibitor of Human Epithelial 15-Lipoxygenase-2 for Precision Pharmacology Research


MLS000545091 (2-(4-chlorophenyl)-5-cyclohexyl-1,3,4-oxadiazole; CAS 322666-76-2) is a small-molecule inhibitor of human epithelial 15-lipoxygenase-2 (h15-LOX-2, ALOX15B), an enzyme implicated in atherosclerosis, cystic fibrosis, and ferroptosis regulation [1]. Identified via high-throughput screening, it exhibits a mixed-type inhibition mechanism and demonstrates approximately 20-fold selectivity for h15-LOX-2 over related oxygenases including 5-LOX, 12-LOX, 15-LOX-1, COX-1, and COX-2 [2].

Why MLS000545091 Cannot Be Substituted with Generic 15-LOX-2 Inhibitors in Critical Experimental Workflows


h15-LOX-2 inhibitors exhibit divergent mechanisms of action, potency ranges, and selectivity windows that profoundly impact experimental outcomes. Substituting MLS000545091 with a competitive inhibitor like MLS000536924 alters the enzyme-inhibitor interaction dynamics under varying substrate concentrations, while substituting with newer imidazole-based inhibitors like MLS000327069 introduces a different chemotype with distinct binding interactions to helix-α2 [1][2]. These mechanistic and structural differences preclude interchangeable use without risking data inconsistency, particularly in ex vivo or in vivo models where compound-specific properties determine target engagement and phenotypic readouts.

Quantitative Differentiation of MLS000545091: Head-to-Head Evidence Against Closest h15-LOX-2 Inhibitor Analogs


Inhibition Potency: MLS000545091 vs. MLS000536924 vs. MLS000327069

MLS000545091 exhibits an IC50 of 2.6 μM against h15-LOX-2, which is moderately more potent than MLS000536924 (IC50 3.1 μM) but substantially less potent than the next-generation imidazole inhibitor MLS000327069 (IC50 0.34 μM) [1][2]. This positions MLS000545091 as a validated reference compound with defined potency suitable for experiments where maximal inhibition is not required or where the specific chemotype (oxadiazole vs. imidazole) is experimentally mandated.

Lipoxygenase inhibition Enzyme kinetics IC50 comparison

Selectivity Profile: MLS000545091 vs. In-Class LOX and COX Enzymes

MLS000545091 demonstrates >20-fold selectivity for h15-LOX-2 over 5-LOX (IC50 >50 μM), >38-fold over 15-LOX-1 (IC50 >100 μM), and >38-fold over 12-LOX (IC50 >100 μM), with no detectable activity against COX-1 or COX-2 up to 100 μM [1]. This selectivity profile is comparable to that of MLS000536924, but MLS000545091 achieves this specificity with a mixed-type rather than competitive mechanism, offering a distinct kinetic signature under varying substrate conditions.

Selectivity profiling Off-target activity 15-LOX-2 specificity

Mechanism of Inhibition: Mixed-Type (MLS000545091) vs. Competitive (MLS000536924) vs. Mixed-Type with HDX-Defined Binding (MLS000327069)

MLS000545091 is a mixed-type inhibitor with Ki = 0.9 μM and Ki′ = 9.9 μM, indicating binding to both free enzyme and enzyme-substrate complex [1]. In contrast, MLS000536924 is a purely competitive inhibitor (Ki = 2.5 μM; Ki′ not applicable) [1]. The mixed-type mechanism of MLS000545091 produces distinct kinetic behavior that may be advantageous in cellular contexts with fluctuating substrate concentrations. Furthermore, hydrogen-deuterium exchange (HDX) studies reveal that while MLS000545091 shares a similar overall binding mode with MLS000536924, the newer inhibitor MLS000327069 (IC50 0.34 μM) restricts helix-α2 motion more effectively, correlating with its enhanced potency [2].

Enzyme mechanism Mixed-type inhibition Competitive inhibition Hydrogen-deuterium exchange

Ex Vivo Cellular Activity: MLS000545091 vs. Newer Imidazole Inhibitors

In a h15-LOX-2/HEK293 cell-based assay, MLS000545091 exhibits active inhibition of h15-LOX-2, confirming that its in vitro potency translates to a cellular context [1]. Notably, among the five h15-LOX-2 inhibitors evaluated in the 2021 study (MLS000545091, MLS000536924, MLS000327069, MLS000327186, MLS000327206), four demonstrated ex vivo activity [1]. However, MLS000545091 remains a key reference compound for cell-based studies where the oxadiazole scaffold is preferred over imidazole-based alternatives due to synthetic tractability or orthogonal chemical properties.

Cellular assay HEK293 cell-based assay Ex vivo activity

In Vivo Efficacy: MLS000545091 in KRAS-Mutant PDAC Tumor Models

In an orthotopic xenograft model of KRAS-mutant pancreatic ductal adenocarcinoma (KRASmut-PDAC), treatment with MLS000545091 at 50 mg/kg significantly reduced tumor growth and extended survival in NOG mice [1]. This in vivo validation distinguishes MLS000545091 from many h15-LOX-2 inhibitors that lack reported in vivo efficacy data. The study demonstrates that ALOX15B inhibition via MLS000545091 suppresses tumor growth through ferroptosis induction, providing a functional readout directly linked to the compound's on-target activity.

In vivo efficacy Pancreatic ductal adenocarcinoma Ferroptosis Xenograft model

Chemical Scaffold Differentiation: Oxadiazole (MLS000545091) vs. Imidazole (Next-Generation Inhibitors)

MLS000545091 features a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group and a cyclohexyl moiety [1]. In contrast, next-generation inhibitors including MLS000327069 contain a central imidazole ring substituted at the 1-position with a phenyl moiety and at the 2-position with a benzylthio group [2]. This scaffold divergence yields distinct physicochemical properties: MLS000545091 (MW 262.73; LogP 4.2; HBD 0; HBA 3) versus MLS000327069 (trifluoromethyl-substituted imidazole). The oxadiazole scaffold of MLS000545091 may offer advantages in synthetic accessibility, metabolic stability, or membrane permeability for specific experimental contexts.

Chemotype comparison Oxadiazole scaffold Imidazole scaffold Structure-activity relationship

Optimal Research and Industrial Application Scenarios for MLS000545091 Based on Quantitative Differentiation Evidence


Mechanistic Studies of h15-LOX-2 in Ferroptosis and Cancer Biology

MLS000545091 is ideally suited for mechanistic investigations of h15-LOX-2 in ferroptosis regulation and epithelial-derived cancers. Its confirmed selectivity profile (>20-fold over related oxygenases) [1] ensures that observed phenotypes can be attributed to h15-LOX-2 inhibition. The mixed-type mechanism with defined Ki (0.9 μM) and Ki′ (9.9 μM) [1] enables detailed kinetic analysis in cellular models. Critically, validated in vivo efficacy in KRASmut-PDAC models at 50 mg/kg [2] provides a direct translational bridge, making MLS000545091 a key tool for preclinical studies exploring ALOX15B as a therapeutic target.

Calibration and Validation of h15-LOX-2 Biochemical and Cellular Assays

MLS000545091 serves as a benchmark reference compound for establishing and validating h15-LOX-2 enzymatic and cell-based assays. Its well-characterized IC50 of 2.6 μM and selectivity window [1] provide a reliable positive control for assay optimization. When developing assays for next-generation inhibitors like MLS000327069 (IC50 0.34 μM), MLS000545091 offers an intermediate potency reference point that spans the dynamic range of typical screening formats [3]. Its confirmed activity in h15-LOX-2/HEK293 cells [3] further supports its use in cellular assay validation and high-content screening campaigns.

Structure-Activity Relationship (SAR) Studies of Oxadiazole-Based LOX Inhibitors

For medicinal chemistry programs exploring oxadiazole-based h15-LOX-2 inhibitors, MLS000545091 represents the foundational hit compound with comprehensive characterization. Its 1,3,4-oxadiazole scaffold with 4-chlorophenyl and cyclohexyl substituents [1] offers a distinct chemotype from imidazole-based series. Key physicochemical parameters including LogP 4.2, zero hydrogen bond donors, and three hydrogen bond acceptors provide a baseline for optimizing drug-like properties. Comparative docking scores (Glide XP -7.29) and relative binding energies [4] offer computational benchmarks for evaluating novel oxadiazole analogs.

In Vivo Target Engagement and Disease Model Validation

MLS000545091 is a preferred compound for in vivo studies requiring validated h15-LOX-2 inhibition in disease-relevant models. Demonstrated efficacy in orthotopic KRASmut-PDAC xenografts at 50 mg/kg with survival benefit [2] establishes a proven dosing paradigm. The compound's physicochemical profile (MW 262.73, LogP 4.2) supports formulation in DMSO-based vehicles , facilitating reproducible in vivo delivery. For researchers seeking to interrogate ALOX15B function in atherosclerosis, cystic fibrosis, or ferroptosis-driven pathologies [3], MLS000545091 provides a tool with established in vivo activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for MLS000545091

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.